2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
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Overview
Description
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a chemical compound characterized by the presence of a chloromethyl group and a pyridin-3-yl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine typically involves the following steps:
Pyrimidine Formation: The pyrimidine ring can be constructed through a series of reactions involving precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, where appropriate pyridine derivatives are reacted with chloromethylated intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group or other oxidized functionalities.
Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, ethers, or other substituted pyrimidines.
Scientific Research Applications
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Similar structure but lacks the pyrimidine ring.
4-(Pyridin-3-yl)pyrimidine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)pyrimidine: Similar structure but lacks the pyridin-3-yl group.
Uniqueness: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is unique due to the combination of both the chloromethyl and pyridin-3-yl groups on the pyrimidine ring, which provides distinct chemical properties and reactivity compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, and medicine.
Biological Activity
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The pyrimidine structure is a fundamental component in various biological systems, and its derivatives have shown a wide range of pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
Chemical Structure and Synthesis
The compound this compound features a chloromethyl group attached to a pyrimidine ring, which is further substituted with a pyridine moiety. This structural configuration is significant as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, derivatives similar to this compound have exhibited significant antibacterial activity against various strains. A study reported that chloromethyl derivatives demonstrated potent activity against Bacillus subtilis and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4–16 | B. subtilis |
7,9-dimethyl derivative | <4 | B. cereus |
Amoxicillin | 4–16 | Various strains |
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain derivatives were evaluated against HepG-2 and MCF-7 cancer cell lines, revealing IC50 values ranging from 1.17 to 2.79 µM, indicating potent cytotoxicity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 1.17–2.79 | HepG-2 |
Other pyrimidine derivatives | Varies | MCF-7 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, molecular docking studies have suggested that these compounds can effectively bind to the active sites of protein kinases such as EGFR, which plays a crucial role in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various pyrimidine derivatives, including those with chloromethyl groups, revealed their effectiveness against multiple bacterial strains. The results indicated that modifications in the chemical structure could significantly enhance antimicrobial potency .
- Anticancer Potential : Another investigation into the cytotoxic effects of pyrimidine derivatives showed that compounds similar to this compound exhibited strong inhibition of cancer cell growth, emphasizing the importance of structural features in determining biological activity .
Properties
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLIVSZJRMXCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744596 |
Source
|
Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-71-2 |
Source
|
Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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